molecular formula C13H18ClNO3S B223544 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane

1-(4-Chloro-3-methoxyphenyl)sulfonylazepane

Cat. No. B223544
M. Wt: 303.81 g/mol
InChI Key: VFGFTDOTXGPWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methoxyphenyl)sulfonylazepane is a chemical compound that belongs to the class of sulfonylazepanes. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes. The compound has gained significant attention in the scientific community due to its potential applications in cancer research and drug discovery.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Conformationally Defined Serotonin Homologues : Researchers Herslöf and Martin (1987) synthesized a serotonin homologue involving 1-[(p-methoxyphenyl)sulfonyl]-2-methyl-3-[N-allyl-N-methyl-3-(2,6-dichlorobenzoyl)propylamino]indole, which is structurally related to 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane. This work focused on creating conformationally defined structures that can have significant implications in the study of neurotransmitter analogues (Herslöf & Martin, 1987).

  • Preparation of Diaryl Derivatives : Brophy et al. (1975) investigated the reaction of 1-(4-methoxyphenyl)-2,2-dimethyldiazopropane with sulfur dioxide, leading to various diaryl derivatives, which can be considered analogous to the chemical structure of 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane. This research contributes to understanding the reactivity and potential applications of sulfonyl compounds in organic synthesis (Brophy et al., 1975).

Biological Screening and Antimicrobial Properties

  • Antibacterial Activity of Aryl Sulfonamides : Aziz‐ur‐Rehman et al. (2013) synthesized a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which are structurally related to 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane. These compounds demonstrated moderate to good antibacterial activity, indicating the potential of such structures in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).

Applications in Material Science

  • Polymer Synthesis for Fuel Cell Applications : Kim, Robertson, and Guiver (2008) conducted research on sulfonated poly(arylene ether sulfone) copolymers, which are relevant due to their structural similarity to 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane. These polymers exhibited high proton conductivity and are potential candidates for use in fuel cell membranes (Kim, Robertson, & Guiver, 2008).

properties

Product Name

1-(4-Chloro-3-methoxyphenyl)sulfonylazepane

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonylazepane

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

VFGFTDOTXGPWKW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-3-methoxyphenyl)sulfonylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.